molecular formula C10H13NO B1607330 Isobutyranilide CAS No. 4406-41-1

Isobutyranilide

Cat. No.: B1607330
CAS No.: 4406-41-1
M. Wt: 163.22 g/mol
InChI Key: WDRCPKDLZOQCFU-UHFFFAOYSA-N
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Description

Isobutyranilide, also known as 2-methyl-N-phenylpropanamide, is an organic compound with the molecular formula C10H13NO. It is a derivative of isobutyric acid and aniline, characterized by its amide functional group. This compound is known for its applications in various chemical and industrial processes due to its unique chemical properties.

Scientific Research Applications

Isobutyranilide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

Isobutyranilide is classified as Acute Tox. 4; Skin Irrit. 2; Eye Dam. 1; Resp. Sens. 1; STOT SE 3; H302, H315, H318, H334, H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyranilide can be synthesized through the reaction of isobutyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:

  • Isobutyric acid is first converted to isobutyryl chloride using thionyl chloride.
  • The isobutyryl chloride is then reacted with aniline to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Isobutyranilide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of isobutyric acid or other oxidized products.

    Reduction: Formation of isobutylamine.

    Substitution: Formation of various substituted amides or other derivatives.

Mechanism of Action

The mechanism of action of isobutyranilide involves its interaction with specific molecular targets and pathways. As an amide, it can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

  • Isobutyric acid anilide
  • Propanamide, 2-methyl-N-phenyl-
  • i-Butyranilide

Comparison: Isobutyranilide is unique due to its specific structure and properties. Compared to other similar compounds, it may exhibit different reactivity, solubility, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

2-methyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRCPKDLZOQCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20196030
Record name Isobutyranilide
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4406-41-1
Record name 2-Methyl-N-phenylpropanamide
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Synthesis routes and methods

Procedure details

First, 26.2 g of aniline, 100 mL of tetrahydrofuran (THF), and 56.9 g of triethylamine (Et3N) were put in a 500 mL three-neck flask, and mixed. Then, under cooling in ice, a mixed solution of 30 g of isobutyryl chloride and 100 mL of THF was dripped through a 50 mL dropping funnel to the above mixed solution, and then the temperature was increased to room temperature and the solution was stirred for 19 hours to be reacted. After the reaction, this mixture was subjected to suction filtration to give a filtrate. The resulting filtrate was washed with water, and then saturated saline, and anhydrate magnesium sulfate was added for drying. After the drying, the mixture was subjected to gravity filtration, and the filtrate was concentrated, so that N-phenylisobutyramide was prepared (a white solid, yield: 91%). The synthetic scheme of Step 1 is shown by (a-10).
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
56.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of substituted isobutyranilides like Flutamide (4'-nitro-3'-(trifluoromethyl)isobutyranilide)?

A1: Flutamide, a well-known this compound derivative, exhibits antiandrogenic activity by acting as a competitive antagonist of androgens. [] While the exact mechanism is not fully elucidated in the provided literature, it is suggested that these compounds exert their effects by binding to androgen receptors, thereby inhibiting the binding of endogenous androgens like testosterone. [] This, in turn, disrupts the normal physiological effects mediated by androgens.

Q2: How does the structure of this compound influence its antiandrogenic activity?

A2: Research suggests that the presence of specific substituents on the anilide ring significantly influences the antiandrogenic activity of this compound derivatives. For instance, studies have shown that the presence of a trifluoromethyl group and a nitro group at the 3' and 4' positions, respectively, of the anilide ring contributes significantly to the antiandrogenic effect. [] Additionally, the presence of a hydroxyl group and a hydrogen atom at the alpha-carbon of the alkyl moiety also appears to be important for activity. []

Q3: Has the regioselectivity of tritium incorporation in this compound been studied?

A3: Yes, research indicates that this compound undergoes regioselective tritiation predominantly at the ortho positions of the anilide ring when reacted with tritiated water (HTO) in the presence of a rhodium catalyst. [] This suggests that the electronic and steric properties of the substituents on the nitrogen atom play a role in directing the isotope exchange reaction.

Q4: Are there any studies on the conformational characteristics of this compound?

A4: While not extensively detailed in the provided abstracts, one study mentions investigating the conformational equilibria of this compound and its derivative Flutamide using vibrational, 1H, and 13C NMR spectroscopy. [] Such studies can provide valuable insights into the three-dimensional structure of these molecules, which can be crucial for understanding their interactions with biological targets.

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